3-Bromobenzyl-(4-fluorophenyl)ether
Description
3-Bromobenzyl-(4-fluorophenyl)ether: is an organic compound characterized by the presence of a bromobenzyl group and a fluorophenyl group connected through an ether linkage
Properties
IUPAC Name |
1-bromo-3-[(4-fluorophenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMWHUMRFKHJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl-(4-fluorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzyl ether.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted benzyl ethers.
Oxidation Products: Compounds with additional functional groups like hydroxyl or carbonyl groups.
Reduction Products: Benzyl ethers without the bromine atom.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure : The compound consists of a bromobenzyl group linked to a 4-fluorophenyl group via an ether bond. This configuration is significant for its chemical properties and biological interactions.
Synthesis : The typical synthesis of 3-Bromobenzyl-(4-fluorophenyl)ether involves the reaction of 3-bromobenzyl chloride with 4-fluorophenol in the presence of a base such as potassium carbonate. This reaction is often conducted in dimethylformamide (DMF) under reflux conditions to facilitate ether bond formation. The following table summarizes the synthesis process:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Bromobenzyl chloride + 4-Fluorophenol | Potassium carbonate, DMF, reflux | Formation of this compound |
Scientific Research Applications
The applications of this compound span several fields:
- Medicinal Chemistry : This compound serves as an intermediate in synthesizing more complex organic molecules, including potential pharmaceuticals. Its unique halogen substitutions may enhance biological activity against various diseases.
- Biological Activity : Research indicates that derivatives of this compound may exhibit anti-inflammatory , antibacterial , and anticancer properties. The presence of bromine increases electrophilicity, while fluorine enhances stability and lipophilicity, affecting biological interactions.
- Materials Science : It is also utilized in developing specialty chemicals and materials with tailored properties due to its unique chemical structure.
Research into the biological activity of this compound has revealed several potential therapeutic effects:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, it has shown moderate cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
- Anti-inflammatory Effects : Investigations have indicated that it may modulate inflammatory pathways, suggesting potential therapeutic applications for inflammatory diseases.
- Antibacterial Activity : Studies have demonstrated that related compounds with similar halogen substitutions exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM.
Case Studies
Several studies have explored the efficacy of this compound and its analogs:
- Antibacterial Efficacy Study : A research team synthesized various derivatives to evaluate their antibacterial effects. Compounds with halogen substitutions were among the most potent against Staphylococcus aureus.
- Anticancer Screening : A comprehensive screening revealed that this compound inhibited proliferation in MCF-7 cells through mechanisms involving apoptosis induction.
Mechanism of Action
The mechanism of action of 3-Bromobenzyl-(4-fluorophenyl)ether depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ether linkage and the presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Bromobenzyl-(4-chlorophenyl)ether: Similar structure but with a chlorine atom instead of fluorine.
3-Bromobenzyl-(4-methylphenyl)ether: Contains a methyl group instead of fluorine.
3-Bromobenzyl-(4-nitrophenyl)ether: Contains a nitro group instead of fluorine.
Uniqueness: 3-Bromobenzyl-(4-fluorophenyl)ether is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research applications.
Biological Activity
3-Bromobenzyl-(4-fluorophenyl)ether is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound, including relevant data tables and case studies.
Chemical Structure and Synthesis
Chemical Structure : The compound features a bromobenzyl group attached to a fluorophenyl group via an ether linkage. This unique structure may influence its biological activity and interaction with various biological targets.
Synthesis : The synthesis typically involves the reaction of 3-bromobenzyl chloride with 4-fluorophenol in the presence of a base like potassium carbonate, often conducted in solvents such as dimethylformamide (DMF) under reflux conditions. This method allows for efficient formation of the ether bond and can be scaled for industrial production.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances the compound's lipophilicity and stability, which may improve its binding affinity to biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at neurotransmitter receptors, influencing neuronal activity.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its structural analogs have shown effectiveness against various cancer cell lines, indicating a need for further exploration of this compound's potential .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties have indicated that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Neuropharmacological Effects : Some analogs have demonstrated potency in inhibiting monoamine uptake and antagonizing nicotinic acetylcholine receptors (nAChRs), which are critical in neuropharmacology. This suggests that this compound might be useful in developing treatments for neurological disorders .
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
These studies highlight the importance of structural modifications on biological activity, suggesting that similar modifications could enhance the efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
